5-bromo-3-phenyl-1H-pyrazole
CAS No.: 2159048-62-9
Cat. No.: VC6723072
Molecular Formula: C9H7BrN2
Molecular Weight: 223.073
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2159048-62-9 |
---|---|
Molecular Formula | C9H7BrN2 |
Molecular Weight | 223.073 |
IUPAC Name | 5-bromo-3-phenyl-1H-pyrazole |
Standard InChI | InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Standard InChI Key | UHFVURICDHUWHP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NNC(=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 5-bromo-3-phenyl-1H-pyrazole is defined by a five-membered pyrazole ring substituted with bromine (Br) at position 5 and a phenyl group at position 3 (Figure 1). The SMILES notation C1=CC=C(C=C1)C2=NNC(=C2)Br
clarifies the connectivity, while the InChI key UHFVURICDHUWHP-UHFFFAOYSA-N
provides a unique identifier for computational referencing . The planar pyrazole core facilitates π-π interactions with aromatic systems, a feature critical to its potential biological activity.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₇BrN₂ | |
Molecular Weight | 237.07 g/mol | |
SMILES | C1=CC=C(C=C1)C2=NNC(=C2)Br | |
InChI Key | UHFVURICDHUWHP-UHFFFAOYSA-N |
Tautomerism and Electronic Effects
Pyrazoles exhibit tautomerism, where the hydrogen atom on the nitrogen migrates between positions 1 and 2. For 5-bromo-3-phenyl-1H-pyrazole, the 1H-tautomer is predominant due to the electron-withdrawing bromine atom, which stabilizes the negative charge on the adjacent nitrogen during tautomeric shifts . This dynamic equilibrium influences reactivity, particularly in electrophilic substitution reactions.
Physicochemical Properties
Predicted Collision Cross Sections (CCS)
Ion mobility spectrometry data predict collision cross sections for various adducts (Table 2), critical for mass spectrometric identification. The [M+H]+ ion exhibits a CCS of 143.8 Ų, while larger adducts like [M+Na]+ show increased CCS values due to enhanced ion size .
Table 2: Predicted CCS Values for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 222.98654 | 143.8 |
[M+Na]+ | 244.96848 | 148.2 |
[M+NH4]+ | 240.01308 | 148.9 |
[M-H]- | 220.97198 | 145.0 |
Solubility and Stability
While experimental solubility data are absent, the compound’s logP (calculated) of 3.2 suggests moderate hydrophobicity, favoring organic solvents like dichloromethane or ethyl acetate. The bromine substituent enhances stability against oxidative degradation but may render the compound light-sensitive, necessitating storage in amber glass .
Synthetic Routes and Reactivity
Bromination Strategies
The synthesis of 5-bromo-3-phenyl-1H-pyrazole likely involves direct bromination of 3-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) or bromine in a polar aprotic solvent. Regioselectivity arises from the electron-donating phenyl group at position 3, which directs electrophilic bromination to the para position (C5) . Alternative routes may employ transition-metal-catalyzed cross-coupling, though no literature protocols are documented.
Hypothesized Applications
Medicinal Chemistry
Pyrazole derivatives are recognized for kinase inhibition and anticancer activity. While no specific studies on 5-bromo-3-phenyl-1H-pyrazole exist, analogs demonstrate IC₅₀ values in the low micromolar range against cancer cell lines . The bromine atom may enhance binding to hydrophobic enzyme pockets, a hypothesis requiring validation.
Materials Science
The planar aromatic system and bromine’s polarizability suggest utility in organic semiconductors or halogen-bonded frameworks. Computational studies could explore its electronic band structure and charge transport properties.
Research Gaps and Future Directions
Despite its structural promise, experimental data on 5-bromo-3-phenyl-1H-pyrazole remain scarce. Priority areas include:
-
Synthetic Optimization: Developing scalable, high-yield bromination protocols.
-
Biological Screening: Testing against enzyme targets (e.g., COX-2, CDK2).
-
Crystallographic Analysis: Resolving solid-state structure to confirm tautomeric form.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume